molecular formula C11H10N4O3 B8591018 methyl 6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate

methyl 6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate

Cat. No.: B8591018
M. Wt: 246.22 g/mol
InChI Key: BWCUNKOPCGXCNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-(1H-tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate is a complex organic compound that features a benzofuran ring fused with a tetrazole moiety

Preparation Methods

The synthesis of methyl 6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate typically involves multiple steps, starting from readily available precursorsIndustrial production methods may involve optimized reaction conditions, such as the use of catalysts and controlled temperatures, to ensure high yields and purity of the final product .

Chemical Reactions Analysis

Methyl 6-(1H-tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Methyl 6-(1H-tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of methyl 6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate involves its interaction with molecular targets in biological systems. The tetrazole moiety can act as a bioisostere of carboxylic acids, allowing it to bind to specific receptors and enzymes. This interaction can modulate biochemical pathways, leading to various biological effects such as inhibition of bacterial growth or reduction of inflammation .

Comparison with Similar Compounds

Methyl 6-(1H-tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate can be compared with other similar compounds, such as:

    1H-tetrazole derivatives: These compounds share the tetrazole moiety and exhibit similar biological activities, but differ in their overall structure and specific applications.

    Benzofuran derivatives:

Properties

Molecular Formula

C11H10N4O3

Molecular Weight

246.22 g/mol

IUPAC Name

methyl 6-(tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate

InChI

InChI=1S/C11H10N4O3/c1-17-11(16)9-5-18-10-4-7(2-3-8(9)10)15-6-12-13-14-15/h2-4,6,9H,5H2,1H3

InChI Key

BWCUNKOPCGXCNT-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1COC2=C1C=CC(=C2)N3C=NN=N3

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of methyl 6-amino-2,3-dihydro-1-benzofuran-3-carboxylate (2.51 g, 13 mmol), sodium azide (1.01 g, 15.6 mmol) and triethyl orthoformate (5.92 g, 40 mmol) in 30 mL of acetic acid was heated to 100° C. for 3 hrs. After the reaction was completed, the mixture was cooled to ambient temperature and the solvent was removed under vacuum. The residue was diluted with EtOAc, washed with brine, dried over anhydrous Na2SO4 and concentrated. The residue was purified with silica gel column chromatograph to give the crude product, then re-crystalization from DCM to give methyl 6-(1H-tetrazol-1-yl)-2,3-dihydro-1-benzofuran-3-carboxylate.
Quantity
2.51 g
Type
reactant
Reaction Step One
Quantity
1.01 g
Type
reactant
Reaction Step One
Quantity
5.92 g
Type
reactant
Reaction Step One

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